molecular formula C13H14N2OS2 B12169966 (5E)-2-piperidin-1-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one

(5E)-2-piperidin-1-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one

Cat. No.: B12169966
M. Wt: 278.4 g/mol
InChI Key: GSZMJCGZXNPMRE-PKNBQFBNSA-N
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Description

(5E)-2-piperidin-1-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a piperidine ring, a thiophene ring, and a thiazolone moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-piperidin-1-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-piperidin-1-yl-1,3-thiazol-4-one with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-piperidin-1-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of novel compounds with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (5E)-2-piperidin-1-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-piperidin-1-yl-1,3-thiazol-4-one: Lacks the thiophene moiety, resulting in different chemical reactivity and biological activity.

    5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one: Lacks the piperidine ring, leading to variations in its chemical and biological properties.

    2-piperidin-1-yl-5-(phenylmethylidene)-1,3-thiazol-4-one: Contains a phenyl group instead of a thiophene ring, affecting its electronic properties and interactions with biological targets.

Uniqueness

(5E)-2-piperidin-1-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one is unique due to the presence of both the piperidine and thiophene moieties, which contribute to its diverse chemical reactivity and potential applications. The combination of these structural features allows the compound to exhibit a wide range of biological activities and makes it a valuable scaffold for the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

(5E)-2-piperidin-1-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C13H14N2OS2/c16-12-11(9-10-5-4-8-17-10)18-13(14-12)15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2/b11-9+

InChI Key

GSZMJCGZXNPMRE-PKNBQFBNSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CS3)/S2

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CS3)S2

Origin of Product

United States

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